Trazodone Hydrochloride

Description

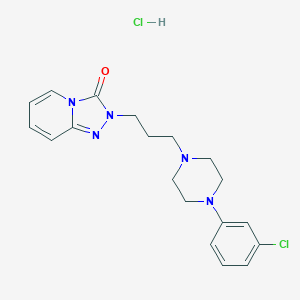

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHDIOKRWWOXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044626 | |

| Record name | Trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-39-2, 19666-36-5 | |

| Record name | Trazodone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25332-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trazodone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trazodone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trazodone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAZODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8ZO8LRNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology of Trazodone Hydrochloride

Mechanisms of Action

Trazodone (B27368) hydrochloride is a triazolopyridine derivative classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI) wikipedia.orgnih.govjgerontology-geriatrics.compatsnap.com. Its multifaceted mechanism of action involves various neurotransmitter systems in the brain, primarily enhancing serotonergic activity within the central nervous system (CNS) patsnap.comdroracle.ai. The full spectrum of its antidepressant effects is not completely understood, but it is known to selectively inhibit neuronal reuptake of serotonin and act as an antagonist at specific serotonin 5-HT2 receptors nih.govpatsnap.comdroracle.aidrugs.com. This unique pharmacological profile, which includes both serotonin reuptake inhibition and serotonin receptor antagonism, distinguishes it from other antidepressant classes like selective serotonin reuptake inhibitors (SSRIs) nih.govkcl.ac.ukdovepress.com.

Serotonin Receptor Antagonism and Reuptake Inhibition (SARI) Profile

Trazodone's SARI profile is characterized by its high affinity for certain serotonin receptors, acting as an antagonist, while also exhibiting inhibitory effects on the serotonin transporter (SERT) jgerontology-geriatrics.comrivistadipsichiatria.it. This dual action is considered crucial for its therapeutic effects dovepress.com. The table below summarizes key binding affinities (Ki values) of trazodone for various receptors and transporters, indicating its potency at these sites. A lower Ki value signifies stronger binding affinity wikipedia.orgdroracle.airivistadipsichiatria.itscispace.com.

| Receptor/Transporter | Ki (nM) | Effect | Citation |

| 5-HT2A | 35.6 | Antagonist | droracle.airivistadipsichiatria.it |

| 5-HT2B | 78.4 | Antagonist | droracle.airivistadipsichiatria.it |

| 5-HT2C | 224 | Antagonist | droracle.airivistadipsichiatria.it |

| 5-HT1A | 118 | Partial Agonist | droracle.airivistadipsichiatria.it |

| SERT | 367 | Inhibitor | droracle.airivistadipsichiatria.it |

5-HT2A Receptor Antagonism

Trazodone acts as a potent antagonist of the 5-HT2A receptor wikipedia.orgdroracle.airivistadipsichiatria.itpsychiatriapolska.plwikipedia.org. This antagonism is a primary component of its mechanism, occurring even at lower doses dovepress.comfaimallusr.com. The high affinity for the 5-HT2A receptor (Ki = 35.6 nM) suggests that these receptors are almost completely blocked at typical antidepressant doses droracle.aikcl.ac.ukrivistadipsichiatria.it. This blockade is believed to contribute to its sedative and hypnotic properties, as well as mitigate certain side effects often associated with serotonergic drugs, such as sexual dysfunction and anxiety jgerontology-geriatrics.comdovepress.comrivistadipsichiatria.itfaimallusr.com. Antagonism at 5-HT2A receptors is also linked to antidepressant, anxiolytic, and antipsychotic properties psychiatriapolska.plwikipedia.org.

5-HT2B Receptor Antagonism

Trazodone is also identified as an antagonist of the 5-HT2B receptor, with a reported Ki value of 78.4 nM wikipedia.orgdroracle.airivistadipsichiatria.itscispace.comahajournals.org. This antagonistic action at 5-HT2B receptors is considered potent jgerontology-geriatrics.comahajournals.org. Studies indicate that trazodone's ability to block 5-HT2B receptors is significant enough to potentially counteract the effects of its metabolite, m-chlorophenylpiperazine (mCPP), which can act as a partial agonist at these receptors wikipedia.orgahajournals.org.

5-HT1A Receptor Partial Agonism

Trazodone exhibits partial agonism at the 5-HT1A receptor, with a Ki value of 118 nM droracle.aidrugs.comrivistadipsichiatria.itscispace.com. This partial agonistic activity may facilitate the desensitization of 5-HT1A receptors in serotonergic neurons, potentially contributing to a more rapid antidepressant and anxiolytic action jgerontology-geriatrics.comnih.govfaimallusr.comunifi.it. At therapeutic concentrations, this weak partial agonism can antagonize the full activation by endogenous serotonin, whose extracellular concentration is increased by concomitant SERT blockade nih.gov.

Serotonin Transporter (SERT) Inhibition

Trazodone acts as an inhibitor of the serotonin transporter (SERT), preventing the reuptake of serotonin into the presynaptic neuron nih.govpatsnap.comdroracle.airivistadipsichiatria.itscispace.com. This action leads to increased serotonin availability in the synaptic cleft, thereby enhancing serotonergic transmission patsnap.comdroracle.ai. The Ki value for SERT inhibition is reported as 367 nM droracle.airivistadipsichiatria.it. While trazodone's ability to block SERT is less potent (approximately 100-fold lower) than its antagonism of 5-HT2A receptors, this inhibition becomes significant at higher, antidepressant doses rivistadipsichiatria.itfaimallusr.comnih.gov. The simultaneous inhibition of SERT and antagonism of 5-HT2A/5-HT2C receptors is a key aspect of trazodone's unique therapeutic benefits, potentially reducing the risk of certain side effects often associated with SSRIs wikipedia.orgnih.govkcl.ac.ukdovepress.comrivistadipsichiatria.it.

Adrenergic Receptor Modulation

Trazodone functions as a potent antagonist at alpha-1 (α1) adrenergic receptors wikipedia.orgnih.govdrugbank.comdroracle.aicambridge.orgresearchgate.netnih.gov. This antagonism is a key factor in its sedative and hypnotic effects, particularly at lower doses droracle.aipatsnap.comcambridge.orgresearchgate.netnih.govjpsychopathol.it. The blockade of α1-adrenergic receptors can lead to a decrease in blood pressure and a calming effect patsnap.com. This action also contributes to its ability to calm agitation and promote sleep jpsychopathol.it. The alpha-1 receptor antagonism by trazodone has been linked to side effects such as orthostatic hypotension .

Trazodone also acts as an antagonist at alpha-2 (α2) adrenergic receptors wikipedia.orgdroracle.airesearchgate.netpsychiatriapolska.pl. Although its affinity for α2-adrenergic receptors is weaker than for α1-receptors, this antagonism may contribute to its antidepressant activity by promoting noradrenergic and serotonergic transmission psychiatriapolska.pl. Activation of postsynaptic α2-adrenoceptors can be enhanced by trazodone administration nih.gov.

Here is a summary of Trazodone's adrenergic receptor activity:

| Receptor Type | Activity | Contribution to Effect |

| Alpha-1 Adrenergic Receptor | Antagonist | Sedation, hypnotic effects, calming agitation, orthostatic hypotension wikipedia.orgdroracle.aipatsnap.comcambridge.orgresearchgate.netnih.govjpsychopathol.it |

| Alpha-2 Adrenergic Receptor | Antagonist | Possible contribution to antidepressant activity, enhanced noradrenergic and serotonergic transmission wikipedia.orgdroracle.airesearchgate.netpsychiatriapolska.plnih.gov |

Alpha-1 Adrenergic Receptor Antagonism

Histamine (B1213489) H1 Receptor Antagonism

Trazodone acts as a weak to moderate antagonist of histamine H1 receptors wikipedia.orgnih.govdroracle.airesearchgate.netnih.gov. This H1 receptor blockade, along with its alpha-1 adrenergic blocking action, contributes to its sedative and hypnotic properties nih.govdroracle.aipatsnap.comresearchgate.netnih.gov. A range of weak affinities (Ki) for trazodone at the human histamine H1 receptor have been reported, including 220 nM, 350 nM, 500 nM, and 1,100 nM wikipedia.org.

Here is a summary of Trazodone's histamine H1 receptor activity:

| Receptor Type | Activity | Contribution to Effect |

| Histamine H1 Receptor | Antagonist (weak to moderate) | Sedation, hypnotic properties wikipedia.orgnih.govdroracle.aipatsnap.comresearchgate.netnih.gov |

Absence of Significant Muscarinic Cholinergic or Dopamine (B1211576) Receptor Activity

A notable characteristic of trazodone's pharmacological profile is its lack of significant activity at muscarinic cholinergic receptors and dopamine receptors at therapeutic doses nih.govjgerontology-geriatrics.comjgerontology-geriatrics.comscienceofparkinsons.comkcl.ac.uk. Studies have indicated that trazodone has essentially no activity at the muscarinic acetylcholine (B1216132) binding site when compared to tricyclic antidepressants kcl.ac.uknih.gov. This absence of anticholinergic effects can be advantageous in certain patient populations . Furthermore, trazodone does not significantly affect the reuptake of dopamine within the central nervous system, and it has very little affinity for dopamine receptors scienceofparkinsons.com. While some studies suggest it may block postsynaptic striatal D2 dopamine receptors at very high doses, it generally does not alter the firing activity of dopamine neurons at typical doses nih.govresearchgate.net.

Here is a summary of Trazodone's activity at muscarinic cholinergic and dopamine receptors:

| Receptor Type | Activity |

| Muscarinic Cholinergic Receptor | No significant activity/Essentially no activity nih.govjgerontology-geriatrics.comjgerontology-geriatrics.comkcl.ac.uknih.gov |

| Dopamine Receptor | No significant activity/weak effects on reuptake at therapeutic doses nih.govjgerontology-geriatrics.comscienceofparkinsons.comnih.govresearchgate.net |

Active Metabolite: m-Chlorophenylpiperazine (mCPP)

Pharmacological Profile of mCPP

mCPP is a psychoactive drug of the phenylpiperazine class with a distinct pharmacological profile compared to trazodone wikipedia.orgwikipedia.org. In contrast to trazodone, mCPP acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors wikipedia.orgwikipedia.org. Its strongest actions are reported at the 5-HT2B and 5-HT2C receptors wikipedia.org. mCPP also exhibits some affinity for alpha-1 adrenergic, alpha-2 adrenergic, H1 histamine, and norepinephrine (B1679862) transporter (NET) sites wikipedia.orgwikipedia.org. Notably, it has relatively low affinity for α1-adrenergic receptors, unlike trazodone, but possesses high affinity for α2-adrenergic receptors and weak affinity for the H1 receptor wikipedia.org. In addition to direct receptor interactions, mCPP can act as a serotonin releasing agent wikipedia.orgwikipedia.org. The negative effects often associated with mCPP, such as anxiety, headaches, and appetite loss, are likely mediated by its actions on the 5-HT2C receptor wikipedia.org.

Here is a summary of mCPP's pharmacological profile:

| Receptor/Transporter Type | Activity | Key Characteristics |

| Serotonin Receptors | Agonist (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT7) wikipedia.orgwikipedia.org | Strongest actions at 5-HT2B and 5-HT2C receptors wikipedia.org |

| Alpha-1 Adrenergic Receptor | Low affinity wikipedia.org | |

| Alpha-2 Adrenergic Receptor | High affinity wikipedia.org | |

| Histamine H1 Receptor | Weak affinity wikipedia.org | |

| Serotonin Transporter (SERT) | Reuptake inhibitor and releasing agent wikipedia.org |

5-HT2C Receptor Agonism/Partial Agonism

Trazodone functions as a ligand of the 5-HT2C receptor, though its affinity for this receptor is lower than for the 5-HT2A receptor wikipedia.org. While preclinical studies indicate trazodone acts as an antagonist at 5-HT2C receptors, it is currently unknown whether it functions as a full agonist, partial agonist, or antagonist of this receptor in all contexts wikipedia.orgresearchgate.netijrpr.com. At higher doses, trazodone is predicted to almost completely occupy 5-HT2C receptors rivistadipsichiatria.itfaimallusr.com.

5-HT2A Receptor Antagonism

Trazodone is a potent antagonist of the 5-HT2A receptor, with preclinical studies demonstrating a high affinity (K_i = 35.6 nM) for this site rivistadipsichiatria.itresearchgate.net. Antagonism of the 5-HT2A receptor is a fundamental aspect of trazodone's mechanism of action wikipedia.orgresearchgate.netnih.govmeded101.com. Studies have estimated that trazodone occupies a significant proportion of 5-HT2A receptors, reaching 90% to 97% occupancy at doses ranging from 50 mg to 200 mg per day wikipedia.orgfaimallusr.com. This antagonism is believed to contribute to its hypnotic and anxiolytic effects and may prevent certain side effects associated with 5-HT2A stimulation, such as insomnia, sexual dysfunction, and anxiety rivistadipsichiatria.itnih.govfaimallusr.com.

Dose-Dependent Pharmacological Actions

Trazodone exhibits dose-dependent pharmacological actions, meaning its primary therapeutic effects shift with varying dosages due to differential receptor occupancy rivistadipsichiatria.itresearchgate.netmeded101.comkcl.ac.ukcambridge.orgnih.gov.

Hypnotic and Sedative Properties at Lower Doses

At lower doses, typically ranging from 25 mg to 150 mg, trazodone primarily exerts hypnotic and sedative properties rivistadipsichiatria.itresearchgate.netmeded101.comkcl.ac.ukcambridge.orgnih.gov. This effect is largely attributed to its potent antagonism of 5-HT2A receptors, alpha-1 adrenergic receptors, and histamine H1 receptors, for which trazodone has high affinity rivistadipsichiatria.itresearchgate.netnih.govmeded101.comfaimallusr.comfaimallusr.comcambridge.org. At doses around 50 mg, trazodone can fully saturate 5-HT2A receptors, most alpha-1 adrenergic receptors, and about half of H1 receptors faimallusr.com. The antagonism of these receptors contributes to sleep induction and maintenance meded101.comfaimallusr.com.

| Receptor | Binding Affinity (K_i nM) | Occupancy at Low Doses (~50 mg) | Primary Effect |

|---|---|---|---|

| 5-HT2A | 35.6 rivistadipsichiatria.it | ~97% faimallusr.comfaimallusr.com | Hypnotic/Sedative meded101.comfaimallusr.com |

| H1 | 220-1100 ijrpr.com | ~50% faimallusr.com, 84% faimallusr.com | Hypnotic/Sedative meded101.comfaimallusr.com |

| α1A | 153 rivistadipsichiatria.it | ~88% faimallusr.com | Hypnotic/Sedative meded101.comfaimallusr.com |

Note: K_i values indicate binding affinity; lower K_i values denote stronger binding.

Antidepressant Properties at Higher Doses

To achieve antidepressant effects, higher doses of trazodone are required, typically ranging from 150 mg to 600 mg per day wikipedia.orgrivistadipsichiatria.itmeded101.comkcl.ac.ukcambridge.org. At these higher doses, trazodone not only maintains its antagonism of 5-HT2A and 5-HT2C receptors but also significantly inhibits the serotonin transporter (SERT) rivistadipsichiatria.itresearchgate.netmeded101.comfaimallusr.comkcl.ac.uk. While trazodone's ability to block SERT is considerably less potent than its 5-HT2A receptor blockade (approximately 100-fold less potent), sufficient SERT inhibition is achieved at higher doses rivistadipsichiatria.it. For instance, SERT occupancy is estimated to be 86% at 100 mg/day and 90% at 150 mg/day rivistadipsichiatria.itfaimallusr.com. This dual action—simultaneous SERT inhibition and 5-HT2A/5-HT2C receptor antagonism—contributes to its antidepressant efficacy rivistadipsichiatria.itmeded101.comfaimallusr.comkcl.ac.uk. Additionally, trazodone exhibits partial agonism at the 5-HT1A receptor rivistadipsichiatria.itfaimallusr.com. The collective pharmacological profile at higher doses, including antagonism of alpha-2 adrenergic receptors, further supports its antidepressant actions and may enhance tolerability by mitigating common side effects associated with other serotonergic antidepressants rivistadipsichiatria.itnih.govfaimallusr.comkcl.ac.uk.

| Receptor/Transporter | Binding Affinity (K_i nM) | Occupancy at Higher Doses (e.g., 100-150 mg/day) | Primary Effect |

|---|---|---|---|

| SERT | 367 rivistadipsichiatria.itfaimallusr.com | 86% at 100 mg/day, 90% at 150 mg/day rivistadipsichiatria.itfaimallusr.com | Antidepressant rivistadipsichiatria.itmeded101.comkcl.ac.uk |

| 5-HT2A | 35.6 rivistadipsichiatria.it | Almost complete blockade rivistadipsichiatria.itfaimallusr.com | Antidepressant, Anxiolytic rivistadipsichiatria.itmeded101.comfaimallusr.com |

| 5-HT2C | 224 rivistadipsichiatria.it | Almost complete blockade rivistadipsichiatria.itfaimallusr.com | Antidepressant, Anxiolytic rivistadipsichiatria.itmeded101.comfaimallusr.com |

| 5-HT1A | 118 rivistadipsichiatria.it | Stimulation/Partial Agonism rivistadipsichiatria.itfaimallusr.com | Antidepressant rivistadipsichiatria.itfaimallusr.comkcl.ac.uk |

| α2C | 155 rivistadipsichiatria.it | Antagonism rivistadipsichiatria.it | Antidepressant rivistadipsichiatria.it |

Pharmacokinetics and Biotransformation of Trazodone Hydrochloride

Absorption Dynamics

Trazodone (B27368) hydrochloride is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. nih.govmedcentral.comfda.gov Its bioavailability typically ranges from 63% to 91% drugbank.com, with some reports indicating approximately 100% bioavailability. nih.gov

Peak Plasma Concentration Characteristics

Peak plasma concentrations (Cmax) of trazodone vary depending on whether the drug is taken with or without food. When administered on an empty stomach, Cmax typically occurs around 1 hour after oral administration. nih.govmedcentral.com In contrast, when taken with food, the time to reach peak plasma concentration (Tmax) is lengthened to approximately 2 hours. nih.govmedcentral.com

Studies on single oral doses of trazodone hydrochloride have reported varying Cmax values:

A 300 mg dose resulted in an average Tmax of 8 hours. drugbank.com

For a 100 mg dose, Cmax values were reported as 1.88 ± 0.42 micrograms/mL in the fasted state and 1.47 ± 0.16 micrograms/mL in the fed state in healthy volunteers. drugbank.comdrugbank.com Tmax values for the same 100 mg dose were 1.3 ± 0.8 hours (fasted) and 2.0 ± 1.5 hours (fed). drugbank.com

Following single doses of 25 mg, 50 mg, or 100 mg to healthy, fasted adults, mean peak plasma trazodone concentrations were 490 ng/mL, 860 ng/mL, and 1620 ng/mL, respectively. nih.govmedcentral.com

Another study reported Cmax values of 0.99 ± 0.23 mg/L and 0.93 ± 0.25 mg/L, with Tmax values of 2.00 ± 1.34 hours and 1.41 ± 1.07 hours for two different 100 mg trazodone HCl products. researchgate.net

Table 1: Peak Plasma Concentration (Cmax) and Time to Peak Plasma Concentration (Tmax) of this compound

| Dose (mg) | Condition | Cmax (µg/mL or ng/mL) | Tmax (hours) | Reference |

| 300 | N/A | N/A | 8 | drugbank.com |

| 100 | Fasted | 1.88 ± 0.42 µg/mL | 1.3 ± 0.8 | drugbank.comdrugbank.com |

| 100 | Fed | 1.47 ± 0.16 µg/mL | 2.0 ± 1.5 | drugbank.comdrugbank.com |

| 25 | Fasted | 490 ng/mL | N/A | nih.govmedcentral.com |

| 50 | Fasted | 860 ng/mL | N/A | nih.govmedcentral.com |

| 100 | Fasted | 1620 ng/mL | N/A | nih.govmedcentral.com |

| 100 | N/A | 0.99 ± 0.23 mg/L | 2.00 ± 1.34 | researchgate.net |

| 100 | N/A | 0.93 ± 0.25 mg/L | 1.41 ± 1.07 | researchgate.net |

Influence of Gastric Contents on Absorption

The presence of food significantly affects the absorption dynamics of this compound. When taken shortly after food ingestion, there may be a slight increase in the total amount of drug absorbed, up to 20%. nih.govmedcentral.comfda.govdrugbank.comhres.ca However, food intake generally leads to a decrease in the peak plasma concentration (Cmax) and a lengthening of the time to reach Cmax (Tmax). medcentral.comfda.govdrugbank.comhres.camims.com While food can variably impact absorption, it is generally recommended to administer trazodone with food, as this can reduce the incidence of side effects such as dizziness or lightheadedness. medcentral.com

Distribution Profile

Trazodone is well-distributed throughout the body after absorption. oup.com The distribution of trazodone into human body tissues and fluids has not been fully determined, but animal studies indicate distribution primarily into the liver, kidneys, small intestine, lungs, adrenal glands, and pancreas, with lower concentrations in adipose tissue, heart, and skeletal muscle. medcentral.com Trazodone is not significantly sequestered into any specific tissue. wikipedia.orgtandfonline.com

Plasma Protein Binding Characteristics

This compound exhibits high plasma protein binding. In vitro studies consistently report that trazodone is 89% to 95% bound to plasma proteins at concentrations attained with therapeutic doses in humans. wikipedia.orgfda.govdrugbank.comnih.govhres.camims.comtandfonline.comnih.govhres.cahpra.iehres.cahres.ca

Table 2: Plasma Protein Binding of this compound

| Characteristic | Value | Reference |

| Plasma Protein Binding | 89-95% (in vitro) | wikipedia.orgfda.govdrugbank.comnih.govhres.camims.comtandfonline.comnih.govhres.cahpra.iehres.cahres.ca |

Tissue Distribution and Accumulation

While detailed human tissue distribution data for trazodone are not fully established, animal studies provide insights. In rats, peak tissue concentrations were observed in the liver. tandfonline.com In rabbits, the kidneys showed the most significant uptake, and brain levels of trazodone were notably higher than in plasma, suggesting a higher affinity for brain tissue. tandfonline.com

The apparent volume of distribution (Vd) for trazodone has been estimated in several studies:

A single-dose pharmacokinetic study in 8 volunteers determined a Vd of 0.84 ± 0.16 L/kg. drugbank.comdrugbank.comnih.gov

The FDA medical review of trazodone reports a volume of distribution ranging from 0.47 to 0.84 L/kg. drugbank.comnih.gov

Other sources indicate a Vd of 0.8 to 1.5 L/kg. wikipedia.orgtandfonline.com

Following a single oral 100 mg dose, the Vd was reported as 0.84 ± 0.16 L/kg. hpra.ie

In dogs, the volume of distribution at steady state was 1.06 ± 0.07 L/kg after intravenous administration. researchgate.net

Table 3: Volume of Distribution (Vd) of this compound

| Species | Vd (L/kg) | Reference |

| Human | 0.84 ± 0.16 | drugbank.comdrugbank.comnih.govhpra.ie |

| Human | 0.47 to 0.84 | drugbank.comnih.gov |

| Human | 0.8 to 1.5 | wikipedia.orgtandfonline.com |

| Dog | 1.06 ± 0.07 (steady state) | researchgate.net |

Blood-Brain Barrier Permeability

Trazodone is a lipophilic drug and readily crosses the blood-brain barrier (BBB). hres.caoup.comnih.gov In animal studies, concentrations of trazodone in the brain have been observed to be higher than those in plasma during the first 8 hours after oral ingestion. medcentral.comhres.caoup.com This permeability to the BBB is crucial for its central nervous system activity. oup.comnih.gov The active metabolite, m-chlorophenylpiperazine (m-CPP), also appears in the brain, sometimes at higher concentrations than the parent drug, particularly after single doses in animal models. oup.com

Metabolism Pathways

The metabolism of this compound involves multiple enzymatic transformations including hydroxylation, N-oxidation, and N-dealkylation, as well as the splitting of its pyridine (B92270) ring tandfonline.commedcentral.comhres.ca. Approximately 70-75% of an orally administered trazodone dose is excreted renally as metabolites within 72 hours, with less than 1% eliminated as the unchanged drug in urine and feces. The remaining portion of the metabolized drug is excreted through the feces via biliary elimination tandfonline.commedcentral.comhres.camims.com.

A significant active metabolite formed during this process is m-chlorophenylpiperazine (mCPP) tandfonline.commedcentral.comhres.camims.comnih.govdrugbank.compharmgkb.orgnih.govnih.govmedicines.org.ukthecarlatreport.comhres.caflamingopharma.co.uk. Other identified metabolites include triazole propionic acid, which is a major urinary metabolite and can undergo further conjugation to an acyl glucuronide, and a dihydrodiol metabolite tandfonline.commedcentral.comhres.canih.govdrugbank.com. Additionally, oxotriazolopyridinpropionic acid, an inactive metabolite, is excreted in the urine, largely in a conjugated form with glucuronic acid medcentral.comhres.ca.

Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP) enzyme system plays a pivotal role in the hepatic metabolism of trazodone. Several CYP isoforms contribute to its biotransformation, notably CYP3A4, CYP2D6, and potentially CYP1A2 researchgate.net.

Primary Role of CYP3A4 in this compound Metabolism

Extensive in vitro studies using human liver microsomes have consistently identified CYP3A4 as the principal enzyme responsible for the metabolism of trazodone to its active metabolite, mCPP mims.comnih.govdrugbank.compharmgkb.orgnih.govnih.govmedicines.org.ukhres.caflamingopharma.co.ukresearchgate.neticdst.org. This CYP3A4-mediated clearance of trazodone can be significantly influenced by other substances. Potent CYP3A4 inhibitors, such as ketoconazole, ritonavir (B1064), indinavir, clarithromycin, erythromycin, fluvoxamine, and grapefruit juice, have been shown to increase plasma concentrations of trazodone while concurrently decreasing mCPP levels pharmgkb.orghres.caflamingopharma.co.uk. Conversely, CYP3A4 inducers, including carbamazepine, enzalutamide, phenytoin, phenobarbital, and St. John's wort, may lead to reduced trazodone concentrations and elevated mCPP concentrations .

Minor Role of CYP2D6 in mCPP Metabolism

While CYP3A4 primarily mediates the formation of mCPP from trazodone, CYP2D6 is involved in the subsequent metabolism of mCPP itself pharmgkb.orgthecarlatreport.comwikipedia.org. Specifically, CYP2D6 activity in human liver microsomes correlates with the 4'-hydroxylation of mCPP to p-hydroxy-mCPP (OH-mCPP) pharmgkb.org. This oxidative step is rapidly followed by conjugation processes, including glucuronidation and sulfation pharmgkb.org. Some evidence also suggests a minor role for CYP2D6 in the direct metabolism of trazodone, although it has been reported that CYP2D6 phenotypes may not influence trazodone or mCPP levels in some contexts nih.govheraldopenaccess.uspsychiatrist.com. Nonetheless, CYP2D6 inhibitors may contribute to increased concentrations of both trazodone and mCPP . Ultimately, mCPP is excreted from the body following its metabolism by CYP2D6 thecarlatreport.com.

Oxidative Cleavage and Hydroxylation Processes

Oxidative cleavage is a significant metabolic pathway for trazodone, specifically leading to the formation of mCPP, primarily catalyzed by CYP3A4 medcentral.comnih.gov. Hydroxylation reactions occur on different parts of the trazodone molecule, including the benzene (B151609) ring, yielding a 4-hydroxyphenyl metabolite, and the triazolopyridine ring, leading to a dihydrodiol metabolite hres.ca. N-oxidation is another oxidative process, taking place on a piperazine (B1678402) nitrogen, resulting in an N-oxide metabolite hres.ca. A hydrolytic reaction is responsible for the formation of 3-oxo-1,2,4-triazolo[4,3-a]-pyridin-2-yl propionic acid (triazole propionic acid) hres.ca. Furthermore, the parahydroxy-m-chlorophenylpiperazine portion, derived from mCPP, can undergo two-electron oxidation to form a reactive quinone imine species researchgate.net. The presence of a dihydrodiol metabolite has been confirmed in human urine medcentral.com.

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following initial oxidative metabolism, various trazodone metabolites undergo conjugation, primarily with glucuronic acid or glutathione (B108866), to facilitate their excretion nih.gov. For instance, triazole propionic acid, a major urinary metabolite, is partially conjugated into an acyl glucuronide tandfonline.com. Both a hydroxylated metabolite and oxotriazolopyridinpropionic acid are known to be conjugated with glucuronic acid medcentral.comhres.ca. The p-hydroxy-mCPP metabolite, formed from mCPP, undergoes rapid conjugation with both glucuronide and sulfate (B86663) pharmgkb.org. Indeed, mCPP itself is subject to glucuronidation and sulfation, mirroring the conjugation patterns of other trazodone metabolites . Generally, piperazine derivatives, including trazodone, undergo metabolism by cytochrome P450 enzymes, with subsequent glucuronidation and/or sulfation as common detoxification and elimination pathways researchgate.net. A specific glucuronide conjugate of trazodone, hydroxylated at the C4 position of its benzene ring, has been identified as a major metabolite in rat bile and urine researchgate.nettandfonline.com.

Identification of Other Metabolites (e.g., oxotriazolepyridinepropionic acid (TPA))

Trazodone undergoes extensive metabolism, primarily in the liver Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.com. The metabolic pathways involved include hydroxylation, N-oxidation, and N-dealkylation medcentral.comtandfonline.comwikipedia.orgmental-health-matters.org. The cytochrome P450 (CYP) enzyme CYP3A4 plays a significant role in the metabolism of trazodone to its major active metabolite, m-chlorophenylpiperazine (m-CPP) Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.comwikipedia.orgmental-health-matters.orgnih.govhres.canih.govmims.comijrpr.com.

Beyond m-CPP, several other metabolites have been identified. These include a dihydrodiol metabolite, a carboxylic acid, and a metabolite hydroxylated at the para position of the meta-chlorophenyl ring, which is formed via CYP2D6 Current time information in Guadalupe County, US.medcentral.comtandfonline.comwikipedia.orgmental-health-matters.orgijrpr.comnih.gov. Another metabolite is formed through N-oxidation of the piperazinyl nitrogen mental-health-matters.orgijrpr.com. Oxotriazolepyridinepropionic acid (TPA), an inactive metabolite, is also formed and accounts for approximately 20% of an oral dose excreted in urine, often as conjugates medcentral.commental-health-matters.orgijrpr.comnih.gov. Less than 1% of an oral dose of trazodone is excreted unchanged in the urine Current time information in Guadalupe County, US.medcentral.commedicines.org.ukmental-health-matters.orgmims.comnih.govhres.ca.

While CYP3A4 is a primary enzyme, CYP2D6 and CYP1A2 are also implicated in trazodone metabolism to varying extents wikipedia.orgmental-health-matters.org.

Elimination Kinetics

The elimination of trazodone from plasma exhibits a biphasic pattern Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.comhres.carelevancerecovery.comhpra.ienih.govcbg-meb.nl.

Biphasic Elimination Pattern

The initial phase of trazodone elimination has a reported half-life ranging from 3 to 6 hours Current time information in Guadalupe County, US.medcentral.comijrpr.comhres.cahpra.ienih.govcbg-meb.nl. Following this, the terminal elimination phase has a half-life typically ranging from 5 to 13 hours Current time information in Guadalupe County, US.medcentral.commedicines.org.uknih.govmims.comhres.cahpra.iecbg-meb.nldrugs.com. Some studies specify the initial phase half-life (redistribution half-life) as approximately one hour and the elimination half-life as 10-12 hours relevancerecovery.comnih.gov. The active metabolite, m-CPP, has a reported elimination half-life ranging from 2.6 to 16.0 hours wikipedia.orgmental-health-matters.orgwikipedia.org.

Table 1: Trazodone and m-CPP Elimination Half-Lives

| Compound | Phase | Half-Life Range (hours) |

| Trazodone | Initial | 3-6 Current time information in Guadalupe County, US.medcentral.comijrpr.comhres.cahpra.ienih.govcbg-meb.nl |

| Trazodone | Terminal | 5-13 Current time information in Guadalupe County, US.medcentral.commedicines.org.uknih.govmims.comhres.cahpra.iecbg-meb.nldrugs.com |

| m-CPP | Elimination | 2.6-16.0 wikipedia.orgmental-health-matters.orgwikipedia.org |

Routes of Excretion (Renal, Biliary/Fecal)

Trazodone is primarily eliminated from the body via renal excretion medcentral.commedicines.org.ukmental-health-matters.orgnih.govmims.comnih.govhres.cahpra.iecbg-meb.nldrugbank.com. Approximately 70% to 75% of an oral dose is excreted in the urine within 48 to 72 hours, predominantly in the form of metabolites Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.commental-health-matters.orgmims.comnih.govhres.cahpra.iecbg-meb.nl. A very small fraction, less than 1% (or 0.13% to 0.15%), of the parent trazodone drug is eliminated unchanged in the urine Current time information in Guadalupe County, US.medcentral.commedicines.org.ukmims.comnih.govhres.cahpra.iecbg-meb.nl.

The remaining portion of the drug is excreted through the feces, with biliary elimination accounting for approximately 9% to 29% of the dose Current time information in Guadalupe County, US.medcentral.commental-health-matters.orgmims.comnih.govhres.cahpra.iecbg-meb.nldrugbank.com.

Table 2: Trazodone Excretion Routes

| Route of Excretion | Percentage of Oral Dose | Notes |

| Renal (Urine) | 70-75% Current time information in Guadalupe County, US.medcentral.commedicines.org.uktandfonline.commental-health-matters.orgmims.comnih.govhres.cahpra.iecbg-meb.nl | Primarily as metabolites; <1% unchanged drug Current time information in Guadalupe County, US.medcentral.commedicines.org.ukmims.comnih.govhres.cahpra.iecbg-meb.nl |

| Biliary/Fecal | 9-29% Current time information in Guadalupe County, US.medcentral.commental-health-matters.orgmims.comnih.govhres.cahpra.iecbg-meb.nldrugbank.com | Principally as metabolites medcentral.commental-health-matters.orgnih.gov |

Accumulation Potential in Plasma

While trazodone is extensively metabolized, manufacturers indicate that the drug may accumulate in the plasma of some individuals medcentral.comhres.canih.govfda.govinnovareacademics.in. However, since trazodone is primarily eliminated as inactive metabolites through renal excretion, accumulation of the parent drug and its active metabolite (m-CPP) is considered unlikely in cases of renal dysfunction hpra.iecbg-meb.nl. Conversely, the concomitant use of potent CYP3A4 inhibitors can lead to substantially increased plasma concentrations of trazodone, raising the potential for altered pharmacokinetic profiles medcentral.comhres.canih.govcbg-meb.nl.

Neurobiological and Molecular Mechanisms of Trazodone Hydrochloride Action

Modulation of Neurotransmitter Systems

Trazodone (B27368) hydrochloride exerts its primary effects by modulating several key neurotransmitter systems, leading to a complex pharmacological profile patsnap.com.

Serotonergic Neurotransmission Enhancement

A fundamental aspect of trazodone's mechanism involves its impact on serotonergic neurotransmission. Trazodone acts as a serotonin (B10506) reuptake inhibitor (SERT), thereby increasing the availability of serotonin in the synaptic cleft nih.govpatsnap.comnih.govresearchgate.nethres.cafda.govcambridge.orgdrugbank.compharmgkb.org. Preclinical studies have demonstrated that trazodone selectively inhibits the neuronal reuptake of serotonin fda.gov. Beyond reuptake inhibition, trazodone functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors nih.govpatsnap.comresearchgate.nethres.cafda.govdrugbank.compharmgkb.orgwikipedia.orgrivistadipsichiatria.itnih.gov. This antagonism is considered crucial, as activation of these receptors is often associated with undesirable effects such as insomnia, anxiety, and agitation researchgate.net. Trazodone also exhibits partial agonism at 5-HT1A receptors wikipedia.orgrivistadipsichiatria.itnih.gov. Sustained administration of trazodone has been shown to enhance serotonergic neurotransmission, a process partially mediated by reuptake blockade and the activation of postsynaptic 5-HT1A receptors nih.gov. At therapeutic doses, occupancy of brain 5-HT2A receptors can reach near saturation (90% to 97% at 50-200 mg/day), while serotonin transporter (SERT) occupancy is estimated at 86% at 100 mg/day and 90% at 150 mg/day wikipedia.org. The active metabolite of trazodone, meta-chlorophenylpiperazine (m-CPP), also contributes to its pharmacological activity patsnap.comhres.capharmgkb.orgwikipedia.orgrivistadipsichiatria.itijrpr.com. m-CPP acts as a potent 5-HT2C agonist and a partial agonist at several other serotonin receptor subtypes hres.capharmgkb.orgrivistadipsichiatria.itijrpr.com. Trazodone reduces neurotransmitters associated with arousal effects, including serotonin nih.govsandstonecare.com.

Noradrenergic and Dopaminergic System Interactions

Trazodone significantly interacts with adrenergic systems, primarily through its antagonistic effects on alpha-1 adrenergic receptors nih.govpatsnap.comresearchgate.nethres.cacambridge.orgdrugbank.comwikipedia.orgrivistadipsichiatria.itnih.govijrpr.com. This alpha-1 adrenergic blockade contributes to the sedative properties of the drug patsnap.com. Trazodone demonstrates weaker or moderate affinity for alpha-2 adrenergic receptors hres.cawikipedia.orgrivistadipsichiatria.itnih.govpsychiatriapolska.plresearchgate.net. Animal studies suggest that trazodone may enhance the release of norepinephrine (B1679862) from neuronal tissue medcentral.com. Furthermore, long-term administration of trazodone in animal models has been reported to decrease the number of beta-adrenergic binding sites in the brain medcentral.com. Regarding the dopaminergic system, trazodone does not appear to directly influence the reuptake of dopamine (B1211576) within the central nervous system medcentral.com. However, the antagonism of 5-HT2C receptors by trazodone may indirectly lead to an increase in the release of both dopamine and noradrenaline in the prefrontal cortex researchgate.net. Electrophysiological studies in rats indicate that while trazodone administration did not alter the firing activity of dopamine neurons, it reversed the inhibitory effect of a 5-HT2C receptor agonist on dopamine neuronal firing, suggesting an antagonistic action at this receptor researchgate.net. Additionally, short-term trazodone administration enhanced norepinephrine neuron firing, and prolonged treatment increased the percentage of neurons discharging in burst researchgate.net.

Cellular and Subcellular Effects

The molecular actions of trazodone extend to the cellular and subcellular levels, influencing receptor dynamics and the function of various brain cell types.

Postsynaptic Receptor Binding and Adaptive Changes

Trazodone's pharmacological actions stem from its differential binding affinities to a range of neurotransmitter receptors wikipedia.orgrivistadipsichiatria.itnih.govpsychiatriapolska.pl. This includes potent antagonism at 5-HT2A receptors, moderate antagonism at 5-HT2C receptors, partial agonism at 5-HT1A receptors, and antagonism at alpha-1 adrenergic and H1 histamine (B1213489) receptors nih.govpatsnap.comresearchgate.netwikipedia.orgrivistadipsichiatria.itnih.govpsychiatriapolska.pl.

The table below summarizes some reported binding affinities (Ki values) of trazodone hydrochloride for various receptors:

| Receptor Target | Reported Ki (nM) | Reference |

| 5-HT2A | Not specifically listed as K_i, but described as potent antagonist, near saturation at low doses | wikipedia.orgnih.gov |

| 5-HT2B | 78.4 | rivistadipsichiatria.it |

| 5-HT2C | 224 | rivistadipsichiatria.it |

| α1A | 153 | rivistadipsichiatria.it |

| α2C | 155 | rivistadipsichiatria.it |

| 5-HT1A | 118 | rivistadipsichiatria.it |

| H1 | 220, 350, 500, 1100 (range) | wikipedia.org |

Beyond acute receptor binding, long-term administration of trazodone induces adaptive changes in postsynaptic neuronal receptor binding sites medcentral.com. Studies have shown that prolonged treatment with trazodone decreases the number of postsynaptic serotonergic (5-HT2) and beta-adrenergic binding sites in animal brains medcentral.com. This decrease in binding sites is associated with a functional increase in serotonergic activity medcentral.com. It has been suggested that these postsynaptic receptor modifications are primarily responsible for the antidepressant effects observed during long-term trazodone administration medcentral.com. The proneurogenic effects of trazodone, which include promoting neuronal differentiation of neural progenitor cells, have been found to be mediated by its 5-HT2A and 5-HT2C antagonism in both murine and human cells acs.org.

Effects on Glial Cells (e.g., Astrocytes and Inflammatory Mediator Release)

Recent research highlights the significant impact of trazodone on glial cells, including astrocytes and microglial cells, particularly concerning their role in inflammatory processes within the central nervous system nih.govnih.govnih.govresearchgate.netjofph.com. Trazodone has been shown to decrease the release of pro-inflammatory mediators and modulate the expression of trophic and transcription factors in human astrocytes nih.govnih.govnih.gov. In studies investigating inflammatory insults, such as those induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), trazodone effectively counteracts the anti-proliferative effects in astrocytes nih.govnih.gov. Furthermore, trazodone influences astrocyte metabolic support to neurons by mitigating inflammation-mediated decreases in lactate (B86563) nih.govnih.gov. It also demonstrates a neuroprotective capacity, shielding neuronal-like cells from neurotoxicity induced by activated astrocytes nih.govnih.gov. At a molecular level, trazodone reduces inflammatory mediators such as interleukin-6, c-Jun NH2-terminal kinase, and nuclear factor κB within astrocytes nih.govnih.gov. Its cellular signaling effects include activating the AKT pathway and inhibiting extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) pathways in astrocytes nih.govnih.gov. Beyond astrocytes, trazodone also influences microglial cells. It suppresses inflammation and oxidative stress in microglial cells (e.g., BV-2 cells) by reducing the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as reactive oxygen species researchgate.netjofph.com. This anti-inflammatory action in microglia is associated with the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway jofph.com. Ultimately, trazodone's treatment protects neuronal-like cells from inflammatory damage by inhibiting key inflammatory signaling pathways (NF-κB, p38, JNK) and enhancing anti-inflammatory signaling molecules such as interleukin-10, brain-derived neurotrophic factor (BDNF), and cAMP response element-binding protein (CREB) unipi.it.

Impact on Gene Transcription (e.g., cAMP/Ca2+-responsive element (CRE) and CREB1)

This compound has been shown to influence gene transcription, notably impacting the expression of transcription factors like cAMP response element-binding protein (CREB) researchgate.netacs.orgnih.govmedchemexpress.com. Studies in human neuronal-like cells demonstrate that trazodone significantly increases the messenger RNA (mRNA) expression of CREB acs.orgmedchemexpress.com. This effect is suggested to be mediated, in part, by its agonistic activity at the 5-HT1A receptor, which can activate the MEK1/2 and pERK pathways, ultimately leading to an increase in CREB researchgate.netresearchgate.net.

Furthermore, trazodone's antagonistic activity at the 5-HT2A receptor may contribute to its influence on gene transcription by counteracting the increase in inflammatory cytokines and pro-apoptotic proteins through p38 and NF-kB pathway deactivation researchgate.net. This dual action—promoting pro-survival transcription factors like CREB while mitigating pro-inflammatory pathways—highlights a complex regulatory role of trazodone in cellular gene expression researchgate.netresearchgate.net.

Neuroprotective and Neurotrophic Hypotheses

This compound exhibits putative neuroprotective and neurotrophic effects, suggesting a role beyond its antidepressant activity, particularly in the context of neurodegenerative disorders sciencemediacentre.orgjgerontology-geriatrics.comalzdiscovery.orgnih.gov. This potential is supported by its ability to promote the secretion of neurotrophic factors from cultured human astrocytes and to enhance neuronal differentiation of mouse and human neural progenitor cells jgerontology-geriatrics.com.

Inhibition of eIF2α-P-mediated Translational Repression Pathway

A significant neuroprotective mechanism attributed to this compound involves its ability to inhibit the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation-mediated translational repression pathway sciencemediacentre.orgjgerontology-geriatrics.comalzdiscovery.orgnih.govnih.govresearchgate.netresearchgate.net. Overactivation of the PERK/eIF2α-P branch of the unfolded protein response (UPR) is observed in the brains of patients with Alzheimer's disease and related neurodegenerative disorders sciencemediacentre.orgjgerontology-geriatrics.comalzdiscovery.orgnih.govnih.govresearchgate.netnih.govalzheimersnewstoday.com. This sustained overactivation leads to prolonged attenuation of global protein synthesis, contributing to memory impairment and neuronal loss alzdiscovery.orgnih.govnih.govresearchgate.netnih.gov.

Trazodone, identified through screenings of small molecule libraries, has been shown to reverse eIF2α-P-mediated translational attenuation both in vitro and in vivo sciencemediacentre.orgnih.govnih.govresearchgate.netresearchgate.net. This action restores protein synthesis rates, which is crucial for neuronal health and function sciencemediacentre.orgnih.govnih.govresearchgate.net. While trazodone reduces the levels of activating transcription factor 4 (ATF4), a downstream effector of the eIF2α-P pathway, it does so without directly affecting the levels of phosphorylated eIF2α, suggesting its site of action is downstream of eIF2α-P, likely at the level of the ternary complex researchgate.netfaimallusr.com.

Influence on Protein Misfolding and Aggregate Accumulation (e.g., tauopathies)

Protein misfolding and aggregate accumulation are common features of several neurodegenerative disorders, including tauopathies sciencemediacentre.orgjgerontology-geriatrics.complantsjournal.com. This compound has demonstrated an influence on these pathological processes. In mouse models of tauopathy-frontotemporal dementia, trazodone treatment has been shown to reduce phosphorylated tau (p-tau) burden nih.govnih.govresearchgate.netnih.gov. The UPR activation, which trazodone inhibits, is correlated with tau burden in tauopathies, and the PERK–eIF2α pathway can induce inflammasome activation, further linking trazodone's mechanism to the amelioration of tau pathology nih.gov. The drug's ability to restore protein synthesis rates, which are dysregulated during disease, contributes to its beneficial effects on protein misfolding pathologies nih.govnih.govbiorxiv.org.

Mechanisms of Neuronal Loss Reduction

The reduction of neuronal loss by this compound is a multifaceted process linked to its impact on protein synthesis, synaptic and mitochondrial health, and inflammation sciencemediacentre.orgnih.govnih.govnih.govoup.com. By inhibiting the eIF2α-P-mediated translational repression, trazodone helps to restore global protein synthesis rates, thereby preventing the depletion of key proteins essential for synaptic and mitochondrial function sciencemediacentre.orgnih.govnih.govbiorxiv.orgoup.com. In mouse models of neurodegeneration, trazodone treatment has been shown to significantly reduce neuronal loss and hippocampal atrophy sciencemediacentre.orgnih.govnih.govresearchgate.net.

Specifically, trazodone treatment has been observed to restore reduced numbers of mitochondria and synapses to wild-type levels in prion-diseased mice, and to restore impaired mitochondrial function crucial for synaptic and neuronal health nih.govoup.com. Furthermore, trazodone reduces neuroinflammation by decreasing pro-inflammatory signaling (e.g., IL-6, IFN-γ, NF-kB, p38, and JNK) and enhancing anti-inflammatory signaling (e.g., IL-10 and BDNF) researchgate.netacs.orgnih.govmedchemexpress.comresearchgate.net. This anti-inflammatory action, coupled with the restoration of protein synthesis, contributes to its neuroprotective effects and the reduction of neuronal death researchgate.net.

Table of Research Findings on this compound

| Mechanism of Action / Effect | Observed Outcome | Model System | Key Findings | Citation |

| Gene Transcription - CREB1 | Increased mRNA expression of CREB | Human neuronal-like cells | Enhanced CREB and BDNF expression, decreased pro-inflammatory cytokines, involved 5-HT1A receptor agonism and 5-HT2A receptor antagonism. | researchgate.netacs.orgnih.govmedchemexpress.comresearchgate.net |

| Neuroprotection / Neurotrophic | Promoted secretion of neurotrophic factors, enhanced neuronal differentiation | Cultured human astrocytes, mouse/human neural progenitor cells | Suggests potential as a neuroprotective agent. | jgerontology-geriatrics.com |

| Inhibition of eIF2α-P-mediated Translational Repression Pathway | Reversed translational attenuation, restored protein synthesis rates | Mouse models of prion disease, tauopathy-frontotemporal dementia, in vitro HEK293 cells | Prevents memory impairment and neuronal loss by re-establishing translation, acts downstream of eIF2α-P. | sciencemediacentre.orgalzdiscovery.orgnih.govnih.govresearchgate.netresearchgate.netnih.govfaimallusr.com |

| Protein Misfolding and Aggregate Accumulation (Tauopathies) | Reduced p-tau burden | Mouse models of tauopathy-frontotemporal dementia | Contributes to neuroprotection in tauopathies. | nih.govnih.govresearchgate.netnih.gov |

| Neuronal Loss Reduction | Reduced neuronal loss, hippocampal atrophy, restored synaptic and mitochondrial function | Mouse models of neurodegeneration (prion disease, tauopathy) | Preserves neuronal integrity by restoring protein synthesis, synaptic and mitochondrial health, and reducing neuroinflammation. | researchgate.netsciencemediacentre.orgnih.govnih.govresearchgate.netnih.govbiorxiv.orgoup.com |

Preclinical Research Paradigms and Findings

In Vitro Studies

Preclinical in vitro investigations into trazodone (B27368) hydrochloride have elucidated its diverse interactions with neurotransmitter receptors, its metabolic pathways involving cytochrome P450 enzymes, and its effects on cellular integrity.

Trazodone functions as a mixed agonist and antagonist at various serotonin (B10506) receptors, an antagonist at adrenergic receptors, and a weak histamine (B1213489) H1 receptor antagonist wikipedia.org. Specifically, it acts as an antagonist at 5-HT2A and 5-HT2B receptors, and as a partial agonist at the 5-HT1A receptor wikipedia.org. Its antagonistic activity extends to α1- and α2-adrenergic receptors, with a particularly strong antagonism observed at α1-adrenergic receptor subtypes and weak activity against α2-adrenergic receptors wikipedia.org. Trazodone also exhibits binding to the 5-HT2C receptor, albeit with lower affinity than for the 5-HT2A receptor wikipedia.org. Furthermore, it demonstrates weak affinity for the histamine H1 receptor, with reported Ki values ranging from 220 nM to 1100 nM wikipedia.org. Trazodone moderately inhibits the serotonin transporter (SERT).

Its main active metabolite, meta-chlorophenylpiperazine (mCPP), presents a different pharmacological profile, acting as an agonist of various serotonin receptors. In contrast to trazodone, mCPP exhibits relatively low affinity for α1-adrenergic receptors but high affinity for α2-adrenergic receptors and weak affinity for the H1 receptor. mCPP is also identified as a potent 5-HT2C antagonist and a partial antagonist at several other serotonin receptor subtypes wikipedia.org.

Brain receptor occupancy studies estimate that approximately 50% of brain 5-HT2A receptors are blocked by 1 mg of trazodone, with nearly complete saturation achieved at 10 mg. For the serotonin transporter (SERT), occupancy is estimated at 86% with a daily dose of 100 mg and 90% at 150 mg/day. At daily doses of 100 to 150 mg, trazodone can nearly completely occupy both 5-HT2A and 5-HT2C receptors. Targets with high affinity, such as 5-HT2A and α1B (with Ki values of 14 nM and 15 nM, respectively), showed receptor occupancy for over 24 hours wikipedia.org.

Table 1: Trazodone Hydrochloride Receptor Binding Affinities (Ki Values)

| Receptor Target | Ki (nM) | Action | References |

| 5-HT2A | 35.6 | Antagonist | |

| 5-HT2B | 78.4 | Antagonist | |

| 5-HT2C | 224 | Antagonist | |

| 5-HT1A | 118 | Partial Agonist | |

| α1A-adrenergic | 153 | Antagonist | |

| α2C-adrenergic | 155 | Antagonist | |

| Histamine H1 | 220, 350, 500, 1100 | Weak Antagonist | wikipedia.org |

| Serotonin Transporter (SERT) | 367 | Inhibitor |

In vitro studies using human liver microsomal preparations have identified cytochrome P450 (CYP) 3A4 as the primary isoform responsible for the metabolism of trazodone into its active metabolite, mCPP. The formation of mCPP from trazodone in liver microsomes has a Michaelis constant (K(m)) of 163 ± 21 µmol/L.

CYP3A-mediated clearance of trazodone is subject to inhibition by various agents. Ketoconazole, a known CYP3A inhibitor, competitively impaired mCPP formation with an inhibition constant (Ki) of 0.12 ± 0.01 µmol/L. Among human immunodeficiency virus protease inhibitors (HIVPIs), ritonavir (B1064) demonstrated potent inhibition of mCPP formation in liver microsomes with a Ki of 0.14 ± 0.04 µmol/L. Indinavir also acted as a strong inhibitor, while saquinavir (B1662171) and nelfinavir (B1663628) showed weaker inhibitory effects. Furthermore, CYP2D6 activity in human liver microsomes significantly correlated with the metabolism of mCPP to p-hydroxy-mCPP (OH-mCPP). This compound, however, did not exhibit any significant inhibitory or activating effect on the activity of cytosolic rat liver thioredoxin reductase (TrxR) in vitro.

Table 2: Key Enzyme Inhibition Parameters for Trazodone Metabolism

| Enzyme Target | Inhibitor | Ki (µmol/L) / Role | References |

| CYP3A4 | - | Major Metabolizing Isoform (for mCPP formation) | |

| CYP3A | Ketoconazole | 0.12 ± 0.01 (Competitive Inhibitor) | |

| CYP3A | Ritonavir | 0.14 ± 0.04 (Potent Inhibitor) | |

| CYP3A | Indinavir | Strong Inhibitor | |

| CYP3A | Saquinavir | Weaker Inhibitor | |

| CYP3A | Nelfinavir | Weaker Inhibitor | |

| CYP2D6 | - | Metabolizes mCPP to OH-mCPP | |

| Thioredoxin Reductase (TrxR) | Trazodone HCl | No significant inhibition/activation |

In vitro studies have assessed the impact of trazodone on cellular viability and proliferation across various cell types. In human neuronal-like cells, incubation with trazodone at concentrations ranging from 1 nM to 10 µM for 24 or 72 hours did not significantly affect cell viability or proliferation under physiological conditions. Similarly, in a study involving healthy ovarian cells (IHOEC) and ovarian cancer cell lines (OVCAR-3 and A2780), trazodone at concentrations between 0.1 µM and 20 µM showed no significant effect on cell viability.

However, some studies indicate dose-dependent effects. Reduced cell viability was observed in primary rat hepatocyte cultures exposed to trazodone at concentrations of 250 µM and above for 60 minutes, with this reduction intensifying over longer incubation periods (120 and 180 minutes). Beyond its direct effects on viability, trazodone has demonstrated protective properties in cellular models. It has been shown to protect human neuronal-like cells from inflammatory insult by inhibiting key signaling pathways, specifically NF-κB, p38, and JNK. Furthermore, in human astrocytes, trazodone was found to reverse the decrease in proliferation induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) stimulation.

Enzyme Inhibition Studies (e.g., CYP P450)

Animal Models of Psychiatric and Neurological Disorders

Preclinical investigations using animal models have provided insights into the antidepressant, anxiolytic, and sleep-modulating properties of trazodone, as well as its neuroprotective potential in neurological disorders.

Preclinical studies utilizing animal models have highlighted the antidepressant and anxiolytic efficacy of trazodone. Beyond its direct psychiatric applications, trazodone has demonstrated significant neuroprotective effects in mouse models of neurodegenerative diseases. In models of tauopathy-frontotemporal dementia and prion disease, clinically relevant doses of trazodone administered over prolonged periods resulted in marked neuroprotection. This included a reduction in hippocampal atrophy, a rescue of memory deficits, and a significant prolongation of survival, without inducing systemic toxicity. In tauopathy mice, trazodone also contributed to a reduction in p-tau burden.

In a mouse model of stroke, specifically middle cerebral artery occlusion (MCAo), trazodone administration led to modest improvements in motor-sensory function during the acute post-stroke phase in both aged and young animals. An antidepressant effect was also noted in aged animals following the stroke. For instance, in an adhesive tape test, aged animals treated with trazodone showed a significant reduction in the time required to detect the adhesive tape between days 9 and 12 post-stroke, compared to untreated controls.

Studies involving electroencephalogram (EEG) and electromyography (EMG) in rodents have provided detailed insights into how trazodone influences sleep architecture. Acute oral administration of trazodone to C57BL/6J mice, at doses of 10, 40, and 60 mg/kg, led to a dose-dependent increase in non-rapid eye movement (NREM) sleep duration and a corresponding increase in delta power during NREM sleep. Concurrently, a reduction in rapid eye movement (REM) sleep duration was observed. These changes in sleep architecture, particularly the enhancement of delta power, are consistent with the slow-wave sleep promotion seen in human clinical studies with trazodone. These effects on sleep were found to persist, albeit to a lesser extent, after six consecutive days of dosing.

While similar findings of increased NREM sleep duration were reported in rats, the effects were less pronounced or persistent at lower doses (2.5 mg/kg and 10 mg/kg). In a tauopathy mouse model (rTg4510), chronic trazodone treatment over an eight-week period selectively enhanced faster EEG oscillations and increased REM sleep duration. This treatment also resulted in a reduction of relative EEG theta activity during REM sleep and an increase in EEG alpha power. However, trazodone did not alter the total EEG power during either sleep or wakefulness in these mice. The sleep-enhancing effects of antidepressants possessing 5-HT2 antagonist properties, including trazodone, are primarily associated with increased slow-wave sleep and improved sleep efficiency, typically without significant alterations in REM sleep. This slow-wave sleep promoting effect is believed to be mediated via 5-HT2A and 5-HT2C receptors.

Neurodegenerative Disease Models (e.g., Prion Disease, Alzheimer's, Frontotemporal Dementia)

Preclinical studies have demonstrated the neuroprotective potential of Trazodone HCl across several neurodegenerative disease models, primarily by modulating the unfolded protein response (UPR) pathway.

Prion Disease Models: In prion-diseased mice, Trazodone HCl has been shown to restore protein synthesis rates, prevent the emergence of neurological signs, significantly reduce neuronal loss in regions like the hippocampus, and prolong survival nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgnih.govoup.combiorxiv.orgresearchgate.netresearchgate.net. The therapeutic effect is attributed to its ability to inhibit the eIF2α-P branch of the UPR, which is overactivated in these conditions and leads to sustained translational repression nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgnih.govoup.combiorxiv.orgalzdiscovery.orgresearchgate.netnih.gov.

Alzheimer's Disease (AD) Models: Research in mouse models of AD indicates that Trazodone HCl inhibits the eIF2α-P branch of the UPR, a pathway known to be overactivated in AD brains alzdiscovery.org. Modulation of this pathway by Trazodone HCl restores global protein synthesis rates and exerts neuroprotective effects nih.govoup.combiorxiv.orgnih.gov. In the APP NL-F mouse model of AD, chronic oral administration of Trazodone HCl at 60 mg/kg was observed to increase Non-Rapid Eye Movement (NREM) sleep duration, a factor suggested to potentially slow AD progression oup.comresearchgate.net.

Frontotemporal Dementia (FTD) Models: In mouse models of tauopathy FTD, Trazodone HCl restored protein production rates, rescued memory deficits, and reduced hippocampal atrophy (brain shrinkage) nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgresearchgate.netresearchgate.net. Furthermore, studies revealed that Trazodone HCl reduced p-tau burden in these models nih.govresearchgate.net. This neuroprotective action is also linked to its modulatory effects on the UPR pathway nih.govoup.combiorxiv.orgresearchgate.net.

Cognitive and Behavioral Assessments in Animal Models

Preclinical investigations have explored the effects of Trazodone HCl on both cognitive and behavioral parameters in various animal models.

Cognitive Effects: In prion-diseased mice and tauopathy FTD mouse models, Trazodone HCl has been demonstrated to restore memory deficits nih.govalzdiscovery.orgcam.ac.ukpadiracinnovation.orgresearchgate.netresearchgate.net. This improvement in memory is thought to be linked to Trazodone HCl's ability to restore neuronal protein synthesis rates nih.gov.

Behavioral Effects: Trazodone HCl exhibits central nervous system (CNS) depressant properties, leading to reduced motor activity and increased hexobarbital-induced sleeping time in cats, rats, and mice hres.ca. It has also been shown to inhibit conditioned avoidance responding in rats hres.ca. In studies involving dogs, Trazodone HCl effectively reduced stress-associated behaviors and anxiety, and decreased the required doses of induction agents during surgical procedures mdpi.com. Similarly, in cats, Trazodone HCl administration resulted in significantly lower stress scores during veterinary visits veterinaryevidence.org. However, some studies evaluating Trazodone HCl for facilitating post-surgical calmness in dogs did not find a significant difference compared to a placebo researchgate.net. In a C57BL6 mouse stroke model, Trazodone HCl administration showed beneficial neuroprotective effects and improved behavioral recovery, such as enhanced narrow beam crossing speed, in young animals during chronic post-stroke phases nih.gov. Conversely, acute administration of Trazodone HCl in rats temporarily slowed motricity recovery nih.gov. In sleep studies, acute oral administration of Trazodone HCl to C57BL/6J mice resulted in a dose-dependent increase in NREM sleep duration oup.comresearchgate.netbiorxiv.org. Chronic administration in AD mouse models also showed an increase in NREM sleep oup.comresearchgate.net.

Studies on Erectile Function and Priapism Mechanisms

Preclinical research has investigated the mechanisms by which Trazodone HCl may influence erectile function and, in some cases, induce priapism.

Erectile Function: Trazodone HCl's influence on erectile function is believed to be associated with its antagonism of alpha-adrenergic receptors hres.cadroracle.aiauajournals.orgwikipedia.orghres.cafda.gov. This antagonism can lead to the relaxation of penile vascular and corporal smooth muscle, thereby enhancing arterial inflow and facilitating an erection auajournals.org. The mechanism is thought to involve the regulation of serotonergic and alpha-adrenolytic activity researchgate.net. Preclinical studies indicate Trazodone HCl is a potent α1-adrenergic receptor antagonist with comparatively weaker α2-adrenergic receptor activity hres.cafda.govrivistadipsichiatria.it.

Priapism Mechanisms: While the precise mechanism is not fully elucidated, the occurrence of priapism associated with Trazodone HCl is linked to its alpha-adrenergic blocking effects hres.cadroracle.aiwikipedia.orghres.cafda.govresearchgate.net. This effect, particularly at alpha-1 receptors in penile tissue, can lead to prolonged erections droracle.ai. This action results in smooth muscle relaxation within the corpus cavernosum, increasing blood flow into the penis while concurrently reducing venous outflow droracle.ai.

Comparative Pharmacokinetic and Pharmacodynamic Studies in Animal Species

Comparative pharmacokinetic and pharmacodynamic studies in various animal species provide insights into the drug's absorption, distribution, metabolism, and effects across biological systems.

Species-Specific Metabolic Differences

Trazodone HCl is generally well absorbed after oral administration. In dogs, the absolute bioavailability after oral administration has been reported to be approximately 84.6% avma.org. However, peak plasma concentrations in dogs typically occur within 8 to 12 hours after oral administration for most animals, which is a longer time to maximum concentration (Tmax) compared to humans, and can exhibit substantial individual variability avma.org.

The metabolic fate of Trazodone HCl differs between species. For instance, in rabbits, the metabolic profile of Trazodone HCl varies from that observed in rats, with the presence of a distinct basic metabolite in rabbit liver, brain, plasma, and urine nih.gov. The rate of Trazodone HCl metabolism by liver microsomes from mice is approximately 1 to 5 times higher than that observed with rat or rabbit liver microsomes nih.gov. Interestingly, the concentration pattern of Trazodone HCl in human blood following a single dose is more akin to that in rabbits than in rats nih.gov.

In humans, in vitro studies using liver microsomes have shown that Trazodone HCl is metabolized to its active metabolite, m-chlorophenylpiperazine (m-CPP), primarily by the cytochrome P450 3A4 (CYP3A4) enzyme hres.ca. Drug-drug interactions can affect Trazodone HCl metabolism: ritonavir, a strong CYP3A4 and CYP2D6 inhibitor, increased Trazodone HCl peak plasma levels by 1.4-fold and the area-under-the-curve (AUC) by 2.4-fold hres.cawikipedia.org. Conversely, carbamazepine, a strong CYP3A4 inducer, was found to reduce Trazodone HCl concentrations by 60% to 74% hres.cawikipedia.org.

Brain Penetration and Tissue Concentrations

Both Trazodone HCl and its active metabolite m-CPP rapidly appear in plasma and brain tissue following a single intraperitoneal dose in rats nih.govresearchcommons.org. Notably, brain concentrations of Trazodone HCl were observed to exceed those in plasma in rats after a single administration nih.govresearchcommons.org. While plasma concentrations of m-CPP were generally lower than those of Trazodone HCl, m-CPP concentrations exceeded Trazodone HCl levels in brain tissue following a single dose in rats nih.govresearchcommons.org.

In chronic administration studies in rats utilizing osmotic mini-pumps, a significant linear relationship was established between Trazodone HCl concentrations in plasma and brain at steady-state (r=0.96, p<0.0001) nih.govresearchcommons.org. However, in contrast to acute administration, m-CPP concentrations at steady-state were lower than Trazodone HCl concentrations in brain tissue in these chronic studies, suggesting a lack of stationarity in Trazodone HCl's disposition over time nih.govresearchcommons.org. Trazodone HCl and m-CPP were also detected in fetal and placental tissues in rats, with the placenta exhibiting the highest concentrations nih.govresearchcommons.org. In mice treated intraperitoneally with 40 mg/kg Trazodone HCl, plasma and brain levels peaked at 30 minutes post-dosing biorxiv.org. Chronic treatment in mice revealed no significant accumulation of Trazodone HCl or m-CPP, consistent with their relatively short half-lives and no observed metabolic induction biorxiv.org. In rabbits, following oral administration of 4 mg/kg 14C-Trazodone HCl, the concentration of unchanged Trazodone HCl in the brain was higher than in plasma at 3 hours post-dosage nih.gov.

The following table summarizes selected pharmacokinetic parameters:

Table 1: Select Pharmacokinetic Parameters of Trazodone HCl in Animal Species

| Species | Route of Administration | Elimination Half-life (minutes) | Absolute Bioavailability (%) | Tmax (minutes) | Brain:Plasma Ratio (single dose) |

| Dogs | IV | 169 ± 53 | - | - | - |

| Dogs | Oral | 166 ± 47 | 84.6 ± 13.2 | 445 ± 271 | - |

| Horses | IV | 515 ± 113 (8.58 ± 1.88 hours) | - | - | - |

| Horses | Oral | 427 ± 102 (7.11 ± 1.70 hours) | 63.0 | 90-180 | - |

| Rats | IP (single) | - | - | Rapid appearance | Brain > Plasma (Trazodone) nih.govresearchcommons.org |

| Rabbits | Oral | - | - | 180 | Brain > Plasma (unchanged Trazodone) nih.gov |

Note: Data extracted from various preclinical studies. Specific values and standard deviations may vary across studies and methodologies. avma.orgnih.govresearchcommons.orgavma.org

Investigative Methodologies in Preclinical Research